molecular formula C27H53NO B8471621 2-Propenamide, N,N-didodecyl- CAS No. 86291-70-5

2-Propenamide, N,N-didodecyl-

Cat. No.: B8471621
CAS No.: 86291-70-5
M. Wt: 407.7 g/mol
InChI Key: IXSXIMCFYLTCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenamide, N,N-didodecyl- is a useful research compound. Its molecular formula is C27H53NO and its molecular weight is 407.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenamide, N,N-didodecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenamide, N,N-didodecyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

86291-70-5

Molecular Formula

C27H53NO

Molecular Weight

407.7 g/mol

IUPAC Name

N,N-didodecylprop-2-enamide

InChI

InChI=1S/C27H53NO/c1-4-7-9-11-13-15-17-19-21-23-25-28(27(29)6-3)26-24-22-20-18-16-14-12-10-8-5-2/h6H,3-5,7-26H2,1-2H3

InChI Key

IXSXIMCFYLTCMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of didodecylamine 66 (25 g, 70 7 mmol) and diisopropylethylamine (18 g, 141 mmol) in anhydrous CH2Cl2 (700 mL) at −10° C., a solution of acryloyl chloride (7.68 g, 85 mmol) in CH2Cl2 (100 mL) was added dropwise over a period of 20 min. After the completion of the addition the reaction mixture was stirred for 4 h at 0° C. after which the TLC of the reaction mixture showed the completion of the reaction. The reaction mixture was washed with satd. NaHCO3 solution (200 mL), water (200 mL), brine (100 mL) and dried over NaSO4. Concentration of the organic layer provided the product 71 (28.4 g, 100%) which was used as such in the next step. 1H NMR CDCl3 δ 0.94 (t, J=6.5 Hz, 6H), 1.05-1.69 (m, 40H), 3.15-3.60 (dt, 4H), 5.64 (d, 1H), 6.36 (d, 1H), 6.63 (m, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.